molecular formula C27H30O16 B13857453 Rutin-d3 (Major)

Rutin-d3 (Major)

Cat. No.: B13857453
M. Wt: 613.5 g/mol
InChI Key: IKGXIBQEEMLURG-SWFHVPCXSA-N
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Description

Rutin-d3 (Major) is a deuterium-labeled form of rutin, a flavonoid glycoside found in various plants such as buckwheat, tobacco, and citrus fruits. It is known for its antioxidant, anti-inflammatory, and anti-allergy properties. The deuterium labeling makes it useful in various scientific studies, particularly in tracing and understanding metabolic pathways.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Rutin-d3 (Major) involves the incorporation of deuterium atoms into the rutin molecule. This can be achieved through various methods, including:

    Hydrogen-Deuterium Exchange: This method involves the exchange of hydrogen atoms in rutin with deuterium atoms under specific conditions.

    Chemical Synthesis: This involves the stepwise synthesis of the rutin molecule with deuterium-labeled precursors.

Industrial Production Methods

Industrial production of Rutin-d3 (Major) typically involves large-scale chemical synthesis using deuterium-labeled starting materials. The process is optimized for high yield and purity, ensuring that the final product meets the required standards for research and industrial applications.

Chemical Reactions Analysis

Types of Reactions

Rutin-d3 (Major) undergoes various chemical reactions, including:

    Oxidation: Rutin-d3 can be oxidized to form different oxidation products.

    Reduction: It can be reduced to form reduced derivatives.

    Substitution: Various substitution reactions can occur, where functional groups in the molecule are replaced with other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Various reagents, including halogens and alkylating agents, are used under specific conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quercetin derivatives, while reduction can yield dihydroquercetin.

Scientific Research Applications

Rutin-d3 (Major) has a wide range of scientific research applications, including:

    Chemistry: Used as a reference standard in analytical chemistry for the quantification and identification of rutin in various samples.

    Biology: Employed in studies to understand the metabolic pathways and biological effects of rutin.

    Medicine: Investigated for its potential therapeutic effects, including its antioxidant and anti-inflammatory properties.

    Industry: Used in the development of functional foods and nutraceuticals due to its health benefits.

Mechanism of Action

Rutin-d3 (Major) exerts its effects through various molecular targets and pathways. It interacts with free radicals and protein systems to exhibit its antioxidant, anti-inflammatory, and anti-allergy activities. The deuterium labeling allows for detailed tracing of its metabolic pathways, providing insights into its mechanism of action.

Comparison with Similar Compounds

Similar Compounds

    Quercetin: A flavonoid with similar antioxidant properties.

    Hesperidin: Another flavonoid glycoside with anti-inflammatory effects.

    Troxerutin: A semi-synthetic derivative of rutin with enhanced bioavailability.

Uniqueness

Rutin-d3 (Major) is unique due to its deuterium labeling, which makes it particularly useful in metabolic studies. This labeling allows researchers to trace the compound’s metabolic fate with high precision, providing valuable insights that are not possible with non-labeled compounds.

Properties

Molecular Formula

C27H30O16

Molecular Weight

613.5 g/mol

IUPAC Name

6,8-dideuterio-2-(3-deuterio-4,5-dihydroxyphenyl)-5,7-dihydroxy-3-[(2R,3S,4R,5R)-3,4,5-trihydroxy-6-[[(4S,5S,6R)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-2-yl]oxychromen-4-one

InChI

InChI=1S/C27H30O16/c1-8-17(32)20(35)22(37)26(40-8)39-7-15-18(33)21(36)23(38)27(42-15)43-25-19(34)16-13(31)5-10(28)6-14(16)41-24(25)9-2-3-11(29)12(30)4-9/h2-6,8,15,17-18,20-23,26-33,35-38H,7H2,1H3/t8-,15?,17-,18+,20+,21-,22?,23+,26?,27-/m1/s1/i3D,5D,6D

InChI Key

IKGXIBQEEMLURG-SWFHVPCXSA-N

Isomeric SMILES

[2H]C1=CC(=CC(=C1O)O)C2=C(C(=O)C3=C(C(=C(C(=C3O2)[2H])O)[2H])O)O[C@@H]4[C@H]([C@@H]([C@H](C(O4)COC5C([C@H]([C@@H]([C@H](O5)C)O)O)O)O)O)O

Canonical SMILES

CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3=C(OC4=CC(=CC(=C4C3=O)O)O)C5=CC(=C(C=C5)O)O)O)O)O)O)O)O

Origin of Product

United States

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